molecular formula C6H15NO2S B13295873 4-Methylpentane-1-sulfonamide

4-Methylpentane-1-sulfonamide

Cat. No.: B13295873
M. Wt: 165.26 g/mol
InChI Key: GVXMPLUTWVZNRR-UHFFFAOYSA-N
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Description

4-Methylpentane-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpentane-1-sulfonamide typically involves the reaction of 4-methylpentan-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylpentan-1-amine+Sulfonyl chlorideThis compound+HCl\text{4-Methylpentan-1-amine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylpentan-1-amine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methylpentane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylpentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness: 4-Methylpentane-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its branched alkyl chain can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

4-methylpentane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)

InChI Key

GVXMPLUTWVZNRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCS(=O)(=O)N

Origin of Product

United States

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